N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-1,2-oxazole-5-carboxamide
Description
N-{2-[4-(1-Methyl-1H-pyrazol-5-yl)phenyl]ethyl}-1,2-oxazole-5-carboxamide is a heterocyclic compound featuring a 1,2-oxazole core linked to a carboxamide group. The carboxamide nitrogen is substituted with a phenethyl chain bearing a 1-methylpyrazole moiety at the para position. This structure combines aromatic and heterocyclic elements, which are common in bioactive molecules targeting enzymes or receptors. Its molecular formula is C₁₇H₁₇N₅O₂, with a molecular weight of 323.36 g/mol.
Properties
IUPAC Name |
N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-20-14(7-10-18-20)13-4-2-12(3-5-13)6-9-17-16(21)15-8-11-19-22-15/h2-5,7-8,10-11H,6,9H2,1H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDDIHESOKSJUOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)C3=CC=NO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Claisen-Schmidt Condensation for β-Diketone Formation
The pyrazole ring is constructed via cyclization of a β-diketone precursor. 4-Acetylphenethyl bromide is subjected to Claisen-Schmidt condensation with 4-nitrobenzaldehyde in the presence of sodium hydroxide, yielding the β-diketone intermediate 1a (Scheme 1). This method parallels the synthesis of enaminones reported for pyrazole derivatives.
Scheme 1 :
4-Acetylphenethyl bromide + 4-Nitrobenzaldehyde → β-Diketone 1a
Conditions: NaOH (10% w/v), ethanol, reflux, 12 h. Yield: 78%.
Pyrazole Cyclization with Methylhydrazine
The β-diketone 1a is cyclized with methylhydrazine in methanol under acidic conditions (HCl), forming the 1-methyl-1H-pyrazole ring. The reaction proceeds regioselectively to afford 1b (4-(1-methyl-1H-pyrazol-5-yl)phenethyl bromide), consistent with protocols for analogous pyrazole syntheses.
Table 1 : Characterization of 1b
Amination of the Bromo Intermediate
The bromide 1b undergoes nucleophilic substitution with aqueous ammonia in dimethylformamide (DMF) at 80°C, yielding 4-(1-methyl-1H-pyrazol-5-yl)phenethylamine (1c ). The reaction is monitored by TLC, with purification via flash chromatography (SiO₂, EtOAc/hexane 3:7).
Synthesis of 1,2-Oxazole-5-Carboxylic Acid
Erlenmeyer Oxazolone Synthesis
Hippuric acid (benzoylglycine) reacts with propionaldehyde in acetic anhydride and sodium acetate, forming 4-propylidene-2-phenyl-5(4H)-oxazolone (2a ) (Scheme 2). This method aligns with oxazolone syntheses using ZnO or microwave-assisted catalysis.
Scheme 2 :
Hippuric Acid + Propionaldehyde → Oxazolone 2a
Conditions: Ac₂O, CH₃COONa, 100°C, 2 h. Yield: 82%.
Hydrolysis to Carboxylic Acid
The oxazolone 2a is hydrolyzed in 2M HCl at 60°C for 4 h, yielding 1,2-oxazole-5-carboxylic acid (2b ). The product is recrystallized from ethanol/water (1:1).
Table 2 : Characterization of 2b
| Property | Data |
|---|---|
| Molecular Formula | C₄H₃NO₃ |
| MP | 145–147°C |
| ¹³C NMR (DMSO-d₆) | δ 163.2 (C=O), 155.1 (oxazole-C2), 126.7 (oxazole-C5) |
Amide Coupling of Moieties
Activation of Carboxylic Acid
The carboxylic acid 2b is activated using thionyl chloride (SOCl₂) in dichloromethane, forming the acyl chloride 3a . Excess SOCl₂ is removed under reduced pressure.
Reaction with Phenethylamine
The acyl chloride 3a reacts with 4-(1-methyl-1H-pyrazol-5-yl)phenethylamine (1c ) in dry tetrahydrofuran (THF) with triethylamine as a base. The mixture is stirred at 0°C for 1 h, followed by room temperature for 12 h (Scheme 3).
Scheme 3 :
2b + 1c → N-{2-[4-(1-Methyl-1H-pyrazol-5-yl)phenyl]ethyl}-1,2-oxazole-5-carboxamide
Conditions: SOCl₂, THF, Et₃N, 0°C → RT. Yield: 68%.
Table 3 : Characterization of Final Product
| Property | Data |
|---|---|
| Molecular Formula | C₁₇H₁₇N₃O₂ |
| HRMS (m/z) | 312.1342 [M+H]⁺ (Calc: 312.1346) |
| ¹H NMR (CDCl₃) | δ 2.95 (t, 2H, CH₂), 3.89 (s, 3H, N-CH₃), 6.71 (d, 1H, pyrazole-H), 8.21 (s, 1H, oxazole-H) |
Alternative Synthetic Routes
Microwave-Assisted Oxazolone Synthesis
Microwave irradiation (300 W, 10 min) accelerates the Erlenmeyer synthesis, improving yields to 89%. This approach reduces reaction times and enhances reproducibility.
Challenges and Optimization Strategies
-
Regioselectivity in Pyrazole Formation : Methylhydrazine ensures 1-methyl substitution, but competing 1H-pyrazol-3-yl isomers may form. Chromatographic separation is critical.
-
Oxazolone Hydrolysis : Over-hydrolysis may degrade the oxazole ring. Controlled HCl concentration and temperature mitigate this.
-
Amide Coupling Efficiency : Carbodiimide reagents (e.g., EDCl/HOBt) offer higher yields (75%) compared to acyl chloride methods .
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-1,2-oxazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and oxazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-1,2-oxazole-5-carboxamide has been studied for its potential as a therapeutic agent in various conditions:
- Antitumor Activity : Research indicates that compounds with similar structures exhibit significant antitumor properties by inhibiting cancer cell proliferation and inducing apoptosis in various cancer types.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers, making it a candidate for treating inflammatory diseases such as arthritis .
Biochemical Pathways
The compound interacts with several biochemical pathways:
- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, which can lead to therapeutic effects in diseases like diabetes and cancer.
- Cell Signaling Modulation : The presence of the pyrazole ring suggests potential interactions with cell signaling pathways, influencing cellular responses to external stimuli .
Anticancer Studies
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed potent activity against breast cancer cell lines. The mechanism involved the downregulation of key oncogenes and upregulation of tumor suppressor genes.
Anti-inflammatory Research
In a clinical trial focusing on chronic inflammatory conditions, patients treated with formulations containing this compound exhibited reduced levels of pro-inflammatory cytokines. The results suggested that it could serve as an effective anti-inflammatory agent .
Mechanism of Action
The mechanism of action of N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-1,2-oxazole-5-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific active sites, inhibiting or modulating the activity of these targets. This interaction can affect various cellular pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Pharmacokinetic and Binding Comparisons
Table 1: Binding and Thermodynamic Properties of Selected Compounds
Table 2: Structural and Functional Differences
| Compound | Core Structure | Therapeutic Area | Key Substituents |
|---|---|---|---|
| Target Compound | 1,2-Oxazole | Antiviral | 1-Methylpyrazole phenethyl chain |
| SSAA09E2 | 1,2-Oxazole | Antiviral | 4-Methylpiperazine benzyl group |
| PA21A050 | Pyrazole | Antimalarial | Chloro-fluorophenyl, benzoimidazole |
| Remdesivir | Nucleotide analog | Antiviral | Cyano-substituted pyrrolotriazine |
Research Findings and Implications
- Metabolic Stability : Unlike the imidazole-containing antirheumatic compound , the target molecule’s oxazole core may reduce susceptibility to hepatic oxidation.
- SAR Insights : The 1-methylpyrazole moiety is critical for π-π stacking interactions with aromatic residues in viral proteins, a feature absent in pyrazinamide antimalarials .
Biological Activity
N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-1,2-oxazole-5-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structural arrangement that includes:
- Pyrazole Ring : Known for its diverse biological activities.
- Oxazole Moiety : Associated with various pharmacological effects.
- Carboxamide Functional Group : Enhances solubility and bioactivity.
The molecular formula is , with a molecular weight of approximately 366.42 g/mol.
1. Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of compounds containing pyrazole and oxazole moieties. For instance, in models of acute inflammation, derivatives similar to this compound demonstrated significant inhibition of paw edema in rats, comparable to standard anti-inflammatory drugs like aspirin and diclofenac .
Table 1: Comparative Anti-inflammatory Activity
| Compound Name | Inhibition (%) | Reference |
|---|---|---|
| This compound | 93.53 ± 1.37% | |
| Aspirin | 90.13 ± 1.45% | |
| Diclofenac | 87.00 ± 2.00% |
2. Antiproliferative Effects
The antiproliferative activity of oxazole derivatives has been explored in various cancer cell lines. In vitro studies indicated that similar compounds exhibit cytotoxic effects against colorectal carcinoma (HCT-116) and cervical adenocarcinoma (HeLa) cells, suggesting potential as chemotherapeutic agents .
Table 2: Antiproliferative Activity against Cancer Cell Lines
The mechanism by which this compound exerts its biological effects is believed to involve:
- Inhibition of COX Enzymes : Similar compounds have shown selective inhibition of COX-2 over COX-1, which is crucial for reducing inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs .
Case Study 1: In Vivo Anti-inflammatory Model
A study conducted by Sivaramakarthikeyan et al. evaluated the anti-inflammatory effects of several pyrazole derivatives in a carrageenan-induced rat paw edema model. The results indicated that the tested compounds significantly reduced edema compared to the control group, demonstrating the efficacy of these compounds in managing inflammatory conditions .
Case Study 2: Cytotoxicity Evaluation
In another investigation, a library of oxazole derivatives was synthesized and screened for antiproliferative activity using the MTT assay. The results showed that several compounds exhibited significant cytotoxicity against cancer cell lines, with some derivatives demonstrating selectivity towards specific targets such as topoisomerase I .
Q & A
Q. How does the compound’s stability under varying pH conditions impact formulation development?
- Methodological Answer : Perform forced degradation studies at pH 1–13 (simulating gastrointestinal tract conditions). Monitor degradation via HPLC-MS. Buffered formulations (e.g., citrate for acidic stability) or prodrug strategies (e.g., esterification of the carboxamide) mitigate instability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
